3-Hydroxy-1-methylxanthine
Overview
Description
3-Hydroxy-1-methylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids. It is a methylxanthine compound, which means it has a methyl group attached to its xanthine core. Methylxanthines are known for their pharmacological effects, including stimulation of the central nervous system, bronchodilation, and diuretic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-methylxanthine typically involves the methylation of xanthine derivatives. One common method is the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-methylxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted xanthine derivatives .
Scientific Research Applications
3-Hydroxy-1-methylxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: It is studied for its role in cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications due to its pharmacological effects, such as bronchodilation and central nervous system stimulation.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By antagonizing these receptors, it inhibits the effects of adenosine, leading to increased alertness and bronchodilation. It also inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP), which further contributes to its pharmacological effects .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa products, has milder stimulant effects.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Uniqueness: 3-Hydroxy-1-methylxanthine is unique due to its specific hydroxyl and methyl substitutions, which confer distinct pharmacological properties compared to other methylxanthines. Its ability to selectively interact with certain receptors and enzymes makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-1-methyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-9-5(11)3-4(8-2-7-3)10(13)6(9)12/h2,13H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEOAXRRWCDSIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=CN2)N(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161213 | |
Record name | 3-Hydroxy-1-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-16-5 | |
Record name | 3-Hydroxy-1-methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-1-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXY-1-METHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9323NN36VV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.